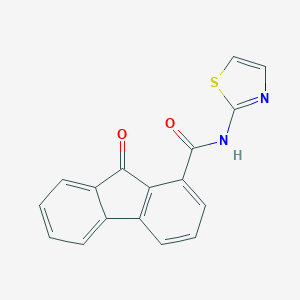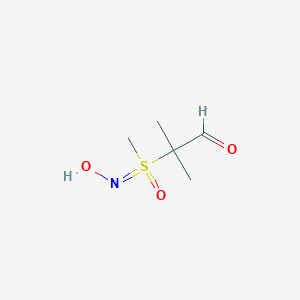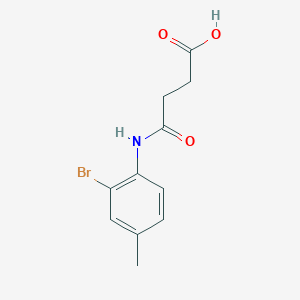![molecular formula C17H14N2O4S B225868 2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B225868.png)
2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylbenzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is also known as MBCB, and it is a benzothiazole derivative that has a unique chemical structure with multiple functional groups.
Mechanism of Action
The mechanism of action of MBCB is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA replication and protein synthesis. MBCB has been shown to interact with several cellular targets, including tubulin and topoisomerase II, which are involved in cell division and proliferation.
Biochemical and Physiological Effects:
MBCB has been found to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. The compound has also been shown to affect the levels of several key biomolecules, including reactive oxygen species, cytokines, and growth factors.
Advantages and Limitations for Lab Experiments
MBCB has several advantages for use in laboratory experiments, including its high purity level, stability, and solubility in various solvents. However, the compound also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Future Directions
There are several future directions for research on MBCB, including:
1. Investigating its potential use as a therapeutic agent for various diseases, including cancer, bacterial infections, and fungal infections.
2. Studying its mechanism of action in more detail to identify new cellular targets and pathways that can be targeted for drug development.
3. Exploring its potential applications in material science, including the development of new materials with improved properties and functionalities.
4. Investigating its potential use as a plant growth regulator and crop protectant in agriculture.
5. Conducting further studies to determine its safety profile and optimal dosage for use in humans and animals.
Synthesis Methods
The synthesis of MBCB involves several steps, including the reaction of 2-amino-6-methoxybenzothiazole with phosgene, followed by the reaction of the resulting product with 4-methylsalicylic acid. This process yields MBCB as a white crystalline solid with a high purity level.
Scientific Research Applications
MBCB has been extensively studied for its potential applications in various scientific fields. In medicine, MBCB has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, MBCB has been found to possess antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
In agriculture, MBCB has been investigated for its ability to enhance plant growth and protect crops from diseases and pests. The compound has been shown to stimulate the production of plant hormones and increase the activity of antioxidant enzymes, which can improve plant growth and resistance to stress.
properties
Molecular Formula |
C17H14N2O4S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylbenzoic acid |
InChI |
InChI=1S/C17H14N2O4S/c1-9-3-5-11(16(21)22)12(7-9)15(20)19-17-18-13-6-4-10(23-2)8-14(13)24-17/h3-8H,1-2H3,(H,21,22)(H,18,19,20) |
InChI Key |
VOYXLOBWGKGFPV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)O)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















